2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine
Description
2-(Methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused imidazo-pyridine ring system, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and other scientific domains.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H11N3O/c1-6-3-4-10-9-8(6)11-7(12-9)5-13-2/h3-4H,5H2,1-2H3,(H,10,11,12) |
InChI Key |
ONYKGOAWXRDBGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(N2)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazo-pyridine core followed by the introduction of the methoxymethyl and methyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. For example, the α-methylation of pyridines can be achieved using a continuous flow system with Raney nickel as a catalyst .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
2-(Methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethyl)pyridine: Shares the methoxymethyl group but lacks the fused imidazo-pyridine ring system.
2-Methyl-5-ethylpyridine: Similar in having a methyl group but differs in the overall structure and functional groups.
Uniqueness
2-(Methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine is unique due to its fused ring system, which imparts stability and reactivity. This makes it a valuable scaffold for various applications, distinguishing it from simpler pyridine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
